Cancer/testis antigen 1 (139-156)
Description
An Overview of Cancer/Testis Antigens (CTAs) in Oncology Research
Definition and Biological Significance of CTAs
Cancer/Testis Antigens (CTAs) are a group of proteins that are typically expressed only in the germ cells of the adult testis, an immune-privileged site. nih.govnih.gov However, they are aberrantly re-expressed in various types of cancers. wikipedia.orgnumberanalytics.com This restricted expression in normal tissues and broad expression in malignant tumors makes them highly attractive targets for cancer immunotherapy, as therapies targeting these antigens are less likely to harm healthy cells. ontosight.ainumberanalytics.com The re-emergence of these developmental antigens in cancer cells can trigger an immune response, classifying them as tumor antigens. wikipedia.org The expression of CTAs has been observed in a wide range of malignancies, including melanoma, lung cancer, bladder cancer, and liver cancer. wikipedia.org Their presence often correlates with tumor progression and a poorer prognosis. nih.govwikipedia.org
The biological significance of CTAs in cancer is multifaceted. Many are implicated in promoting cancer cell survival by preventing catastrophic events during rapid cell division. nih.gov Some CTAs are involved in processes that contribute to genomic instability, a hallmark of cancer. wikipedia.orgnih.gov Furthermore, the reactivation of these normally silenced genes in somatic cells is thought to be a potential driver of tumorigenesis, contributing to the acquisition of cancerous traits. nih.gov
Classification and Genomic Localization of CTAs
CTAs are broadly categorized into two main groups based on their genomic location: X-linked CTAs and non-X-linked CTAs. numberanalytics.comnih.gov
X-linked CTAs (CT-X antigens): More than half of all identified CTAs are encoded by genes located on the X chromosome. wikipedia.org These genes often exist in multi-gene families clustered together. wikipedia.org In normal testicular tissue, X-CT antigens are primarily expressed in spermatogonia, which are proliferating germ cells. wikipedia.orgnih.gov
Non-X-linked CTAs: These are encoded by genes found on autosomal chromosomes and are typically single-copy genes. wikipedia.orgnih.gov Their expression in the testis occurs at later stages of germ cell differentiation, such as in spermatocytes. wikipedia.orgnih.gov
The Ludwig Institute for Cancer Research maintains a comprehensive database of known CT antigens, referred to as the "CTDatabase". wikipedia.orgpitt.edu To date, over 70 families of CT antigens, comprising approximately 140 individual members, have been identified. wikipedia.orgnih.gov
Aberrant Expression Patterns of CTAs in Malignancies
The expression of CTAs in tumors is often heterogeneous, meaning that not all cancer cells within a single tumor may express the antigen. wikipedia.orgnih.gov This heterogeneity can have significant implications for the effectiveness of targeted therapies. Studies have shown that less than 50% of neoplastic cells in many CTA-positive tumors may actually stain for specific CTA proteins like MAGE-A1. nih.gov
The re-expression of CTAs in cancer is largely attributed to epigenetic modifications, particularly DNA hypomethylation. ontosight.ainih.gov In normal somatic cells, the genes encoding CTAs are typically silenced by the methylation of their promoter regions. researchgate.net During gametogenesis, a process of global DNA hypomethylation allows for the expression of these genes. nih.gov A similar demethylation process in cancer cells can lead to the reactivation of these silenced genes, resulting in the aberrant expression of CTAs. ontosight.ai This epigenetic regulation is considered a primary mechanism controlling CTA expression in both normal and cancerous cells. nih.gov
CTA expression is more frequently observed in metastatic tumors compared to primary tumors, highlighting their potential role in promoting the later stages of cancer progression. nih.gov For instance, the expression of MAGE-A1 has been shown to be significantly linked with the growth and metastasis of malignant melanoma. nih.gov
Contextualization of Melanoma-Associated Antigen 1 (MAGE-A1) within the CTA Family
Discovery and Initial Characterization of MAGE-A1
Melanoma-Associated Antigen 1 (MAGE-A1), also known as Cancer/testis antigen 1.1, holds a significant place in the history of tumor immunology as the very first Cancer/Testis Antigen to be discovered. nih.govnih.govlncc.br It was identified in 1991 through the observation that cytotoxic CD8+ T cells from a melanoma patient could recognize and kill their own tumor cells in vitro. nih.govmdpi.com This groundbreaking discovery revealed that MAGE-A1 was an antigen presented on the surface of melanoma cells by Major Histocompatibility Complex (MHC) class I molecules. nih.govmdpi.com
Initially thought to be restricted to melanoma, subsequent research revealed that MAGE-A1 is expressed in a variety of other cancers, including esophageal carcinoma and lung adenocarcinoma. researchgate.net This broader expression pattern solidified its status as a prominent member of the CTA family and a promising target for cancer immunotherapy. ontosight.ai
Functional Implications of MAGE-A1 in Cellular Processes
The function of MAGE-A1 extends beyond simply being a target for the immune system. Research has begun to uncover its role in fundamental cellular processes, suggesting it actively contributes to the cancerous phenotype.
One of the key functions identified is its role as a transcriptional repressor. nih.govnih.gov MAGE-A1 can interact with a protein called SKIP (Ski-interacting protein) and the enzyme histone deacetylase 1 (HDAC1). nih.gov By recruiting HDAC1, MAGE-A1 can suppress the transcription of certain genes. nih.gov This ability to act as a potent transcriptional repressor suggests that MAGE-A1 may play a role in establishing specific gene expression patterns that are favorable for tumor growth or are involved in normal processes like spermatogenesis. nih.gov
Specificity of Cancer/Testis Antigen 1 (139-156) Peptide
The immune system's ability to target cancer cells expressing MAGE-A1 relies on the recognition of small peptide fragments, known as epitopes, which are derived from the MAGE-A1 protein and presented on the surface of tumor cells by Major Histocompatibility Complex (MHC) molecules. researchgate.netnih.gov These peptide-MHC complexes can be recognized by specialized immune cells called cytotoxic T lymphocytes (CTLs), which then kill the cancer cells. nih.gov
Identification of Immunogenic Epitopes within MAGE-A1
Significant research has been dedicated to identifying the specific immunogenic epitopes within the MAGE-A1 protein that can elicit a powerful anti-tumor immune response. nih.gov This process often involves a "reverse immunology" approach, where potential peptide sequences are first predicted and then experimentally validated for their ability to bind to specific HLA molecules (the human version of MHC) and stimulate T-cell responses. nih.gov
Several key epitopes from MAGE-A1 have been successfully identified and characterized. These epitopes are typically short peptides, around 9-10 amino acids in length, that are presented by specific HLA class I molecules and recognized by CD8+ cytotoxic T lymphocytes. The identification of these epitopes is crucial for the design of peptide-based vaccines and for engineering T-cells to specifically target MAGE-A1-positive tumors. tscan.comnih.govoup.com
Identified MAGE-A1 T-Cell Epitopes
| Peptide Sequence | Amino Acid Position | Presenting HLA Allele |
|---|---|---|
| EADPTGHSY | 161-169 | HLA-A1 |
| KVLEYVIKV | 278-286 | HLA-A2 |
| SLFRAVITK | 96-104 | HLA-A3 |
| SAYGEPRKL | 230-238 | HLA-Cw3, HLA-Cw16 |
| DPARYEFLW | 258-266 | HLA-B53 |
| SAFPTTINF | 62-70 | HLA-Cw2 |
This table summarizes some of the well-characterized immunogenic epitopes derived from the MAGE-A1 protein and the specific HLA molecules that present them to T-cells. Data sourced from multiple research findings. nih.govpnas.orgnih.govucl.ac.be
Rationale for Research Focus on the (139-156) Peptide Region
While much of the focus in cancer vaccine development has been on minimal CTL epitopes, there is also a compelling rationale for investigating longer peptide fragments. The specific region of Cancer/testis antigen 1 spanning amino acids 139 to 156 has been a subject of interest in this context.
One of the primary reasons for this focus is the potential for these longer peptides to be processed by antigen-presenting cells (APCs) and generate multiple, shorter immunogenic epitopes. This could lead to the stimulation of a broader and more diverse T-cell response compared to what can be achieved with a single, minimal epitope. A multi-epitope response is advantageous as it can target tumor cells more effectively and may reduce the risk of tumor escape due to the loss of a single epitope.
Furthermore, longer peptides have the potential to contain epitopes that can be presented by both MHC class I and class II molecules. The presentation by MHC class II molecules is critical for the activation of CD4+ T-helper cells. These helper cells play a vital role in orchestrating a robust and sustained anti-tumor immune response by providing essential support to CD8+ cytotoxic T-cells and promoting immunological memory.
The investigation into the (139-156) peptide region and similar long peptides is therefore driven by the hypothesis that they may induce a more comprehensive and potent immune attack against MAGE-A1-expressing cancers. This approach aims to harness the natural antigen processing and presentation pathways of the immune system to generate a multifaceted response capable of overcoming some of the challenges faced by single-epitope-based therapies.
Properties
sequence |
AADHRQLQLSISSCLQQL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (139-156); NY-ESO-1 (139-156) |
Origin of Product |
United States |
Molecular Biology and Expression Profile of Cancer/testis Antigen 1 139 156
Gene Regulation and Transcriptional Control of MAGE-A1
The expression of the MAGE-A1 gene is tightly regulated, primarily at the transcriptional level. In normal somatic tissues, the gene is silenced, but in cancer cells, it can be robustly re-activated. nih.govnih.gov This differential expression is largely controlled by a combination of epigenetic mechanisms and the activity of specific transcription factors.
Transcription Factors Involved in MAGE-A1 Gene Activation
Once the epigenetic silencing of the MAGE-A1 gene is lifted, the binding of specific transcription factors to its promoter is required for transcriptional activation. The promoter region of MAGE-A1 contains binding sites for several transcription factors.
Key transcription factors implicated in MAGE-A1 activation include:
Ets family proteins: The MAGE-A1 promoter has binding sites for Ets transcription factors, which are known to be involved in the high transcriptional activation of the gene. nih.govnih.gov
Sp1: The promoter also contains binding sites for the Sp1 transcription factor. researchgate.net
E2F1: This transcription factor plays a critical role in cell cycle control and has been shown to interact with proteins that regulate MAGE-A1. wikipedia.org
The presence and activity of these transcription factors in cancer cells, coupled with a demethylated and accessible promoter, drive the expression of the MAGE-A1 gene. Furthermore, the MAGE-A1 protein itself may be involved in transcriptional regulation through its interaction with proteins like SNW1 and by recruiting histone deacetylase HDAC1. proteinatlas.orgnih.gov
Post-Translational Processing and Generation of Cancer/Testis Antigen 1 (139-156) Epitope
Following the translation of MAGE-A1 mRNA into protein, the full-length MAGE-A1 protein undergoes a series of processing steps to generate the specific peptide epitopes that can be presented to the immune system. The generation of the Cancer/Testis Antigen 1 (139-156) epitope is a multi-step process involving proteasomal degradation and transport into the endoplasmic reticulum.
Proteasomal Degradation Pathways and Peptide Trimming
The primary pathway for the degradation of intracellular proteins, including MAGE-A1, is the ubiquitin-proteasome system. mdpi.com Proteins targeted for degradation are first tagged with ubiquitin molecules. The 26S proteasome, a large protein complex, then recognizes and degrades these ubiquitinated proteins into smaller peptides. nih.govyoutube.com
The proteasome can generate peptides that are the final, mature epitope, or it can produce longer precursor peptides that require further trimming. nih.gov These N-terminally extended precursors can be further processed by aminopeptidases in the cytoplasm or the endoplasmic reticulum to achieve the optimal length for binding to MHC class I molecules. nih.gov The specific cleavage patterns of the proteasome can be influenced by factors such as the presence of proteasome inhibitors, which can surprisingly enhance the generation of certain antigenic peptides. nih.gov
Role of Transporter Associated with Antigen Processing (TAP)
The peptides generated by the proteasome in the cytosol are then transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). nih.gov TAP is a heterodimeric protein complex that belongs to the ATP-binding cassette (ABC) transporter family and is composed of TAP1 and TAP2 subunits. nih.govwikipedia.org
The function of TAP is essential for the presentation of endogenous antigens on MHC class I molecules. nih.gov It selectively transports peptides, typically 8-16 amino acids in length, from the cytosol into the ER lumen. nih.gov Once inside the ER, the peptides can be further trimmed by ER-resident aminopeptidases before being loaded onto nascent MHC class I molecules. youtube.com The loaded MHC class I-peptide complex is then transported to the cell surface for presentation to CD8+ T cells. nih.gov The TAP transporter is a crucial component of the peptide-loading complex (PLC), which ensures the proper loading of high-affinity peptides onto MHC-I molecules. nih.govwikipedia.org While some long peptides may utilize alternative pathways, TAP plays a vital, albeit sometimes indirect, role in the presentation of many antigens, including those derived from MAGE proteins. nih.gov
Cellular Localization and Subcellular Dynamics of MAGE-A1 Protein
The MAGE-A1 protein has been observed in multiple subcellular compartments, suggesting it may have diverse cellular functions. Based on experimental data, MAGE-A1 is found in both the cytoplasm and the nucleus. genecards.orgproteinatlas.orgwikipedia.org Text mining and curated data from resources like UniProtKB and COMPARTMENTS confirm these localizations. jensenlab.org
Cytoplasmic and Nuclear Distribution
The subcellular localization of the full-length NY-ESO-1 protein provides critical insights into the environment of its derived peptide, including the 139-156 fragment. In cancerous tissues, NY-ESO-1 is predominantly found in the cytoplasm of the cells. aacrjournals.org However, this distribution is not exclusive. Evidence also points to a nuclear presence of the protein under certain conditions.
In non-cancerous tissues, the expression of NY-ESO-1 is highly restricted. It is primarily found in the germ cells of the testis, specifically in spermatogonia and primary spermatocytes, where a selective nuclear expression within the seminiferous ducts has been observed. nih.govmdpi.compnas.org Furthermore, nuclear localization of NY-ESO-1 has been reported in mesenchymal stem cells. nih.gov This differential localization between cancerous and non-cancerous, as well as undifferentiated and differentiated cells, suggests that the subcellular compartmentalization of NY-ESO-1 may be linked to its biological function and the cellular state.
The 139-156 peptide, being a part of the full-length protein, is expected to share this subcellular distribution. Therefore, it can be present in both the cytoplasm and the nucleus of cancer cells expressing NY-ESO-1. This dual localization has significant implications for how this peptide is processed and presented to the immune system.
Implications for Antigen Presentation
The location of the Cancer/Testis Antigen 1 (139-156) peptide within the cell is intrinsically linked to the pathways through which it can be presented to T cells, a crucial step in initiating an anti-tumor immune response. The 139-156 peptide is recognized by CD4+ T helper cells, which typically survey peptides presented by Major Histocompatibility Complex (MHC) class II molecules.
The classical pathway for MHC class II presentation involves the uptake of extracellular antigens into endosomal and lysosomal compartments, where they are degraded into peptides and loaded onto MHC class II molecules. However, since NY-ESO-1 is an intracellular protein, the presentation of its epitopes, including the 139-156 peptide, on MHC class II molecules necessitates non-classical or alternative pathways.
Research has shown that the presentation of intracellular NY-ESO-1 on MHC class II is a complex process that can involve mechanisms usually associated with the MHC class I pathway. aacrjournals.orgnih.gov This includes the degradation of the protein by the proteasome in the cytoplasm and nucleus. aacrjournals.orgnih.gov The resulting peptides can then be transported by the Transporter associated with Antigen Processing (TAP) into the endoplasmic reticulum, a key step in the MHC class I pathway. nih.gov
From there, these peptides can access the MHC class II loading compartments through various proposed mechanisms, such as transport from the endoplasmic reticulum to endosomes. This allows peptides derived from cytosolic and nuclear proteins to be presented to CD4+ T cells.
Immunological Characteristics of Cancer/testis Antigen 1 139 156
Antigen Presentation via Major Histocompatibility Complex (MHC) Class I Molecules
The presentation of tumor-associated antigens by Major Histocompatibility Complex (MHC) class I molecules is a critical step in the initiation of an anti-tumor immune response. For the Cancer/Testis Antigen 1 (CTAG1B), also known as NY-ESO-1, specific peptide fragments are processed and loaded onto MHC class I molecules within the cancer cell. This peptide-MHC complex is then transported to the cell surface, where it can be recognized by the T-cell receptors (TCRs) of cytotoxic T lymphocytes (CTLs).
The aberrant expression of NY-ESO-1 in various cancers, coupled with its restricted expression in normal tissues, makes it an attractive target for immunotherapy. The process begins with the degradation of the NY-ESO-1 protein in the cytoplasm of the cancer cell. The resulting peptides are then transported into the endoplasmic reticulum, where they are loaded onto MHC class I molecules. This complex is subsequently presented on the cell surface, flagging the cancer cell for recognition and destruction by the immune system. researchgate.net
Binding Affinity and Specificity to HLA Alleles (e.g., HLA-A*02:01, HLA-A3)
The peptide derived from NY-ESO-1, specifically the amino acid sequence 157-165 (SLLMWITQC), is a well-characterized epitope known to be presented by the HLA-A02:01 allele. sb-peptide.comsb-peptide.com This particular peptide binds to the binding cleft of the HLA-A02:01 complex on the surface of tumor cells. sb-peptide.com Computer analysis of the NY-ESO-1 sequence has identified multiple peptides with binding motifs for HLA-A2. nih.gov In one study of a melanoma patient with a strong immune response to NY-ESO-1, three distinct HLA-A2-restricted epitopes were identified, all located between residues 155 and 167 and having overlapping sequences: 155-163 (QLSLLMWIT), 157-165 (SLLMWITQC), and 157-167 (SLLMWITQCFL). nih.gov
The affinity of the peptide for the HLA molecule is a crucial determinant of its immunogenicity. Modified versions of the NY-ESO-1 (157-165) peptide, such as the C165V variant, have been shown to exhibit a higher affinity for HLA-A2 molecules, potentially leading to enhanced T-cell activation. sb-peptide.comfrontiersin.org Research has also explored the binding of NY-ESO-1 peptides to other HLA alleles, including the HLA-A3 superfamily. epdf.pub
Table 1: Binding of NY-ESO-1 Peptides to HLA Alleles
| Peptide Sequence | Amino Acid Position | HLA Allele | Binding Characteristics |
| SLLMWITQC | 157-165 | HLA-A02:01 | Binds to the binding cleft of the HLA-A0201 complex. sb-peptide.com |
| QLSLLMWIT | 155-163 | HLA-A2 | Identified as a CD8+ CTL recognition site. nih.gov |
| SLLMWITQCFL | 157-167 | HLA-A2 | Identified as a CD8+ CTL recognition site. nih.gov |
| NY-ESO-1 Peptides | Various | HLA-A3 Superfamily | Peptides have been shown to bind to members of the HLA-A3 superfamily. epdf.pub |
Dynamics of Peptide-MHC Complex Formation
The formation and stability of the peptide-MHC (pMHC) complex are dynamic processes critical for effective T-cell recognition. The selection of high-affinity peptides is a key aspect of antigen presentation, ensuring that the pMHC complexes displayed on the cell surface are stable enough to be scanned by T cells. frontiersin.org This prevents the premature dissociation of the peptide and the presentation of a distorted view of the cell's internal proteome. frontiersin.org
T-Cell Recognition and Activation Mediated by Cancer/Testis Antigen 1 (139-156)
The recognition of the NY-ESO-1 peptide presented by MHC class I molecules is the primary function of cytotoxic T lymphocytes. This recognition event is the cornerstone of the cellular immune response against tumors expressing this antigen.
Cytotoxic T Lymphocyte (CTL) Responses Elicited by the Epitope
The NY-ESO-1 antigen is highly immunogenic and is capable of eliciting strong, spontaneous CTL responses in patients with tumors that express it. nih.govspandidos-publications.com Studies have demonstrated that CTLs can recognize and lyse tumor cells presenting NY-ESO-1 peptides in an MHC class I-restricted manner. nih.govrupress.org Specifically, the HLA-A2-restricted NY-ESO-1 epitopes have been shown to be targets for CTLs. nih.govnih.gov
T-Cell Receptor (TCR) Repertoire and Specificity for Cancer/Testis Antigen 1 (139-156)
The specificity of the T-cell response is determined by the T-cell receptor, which recognizes the unique conformation of the peptide-MHC complex. researchgate.net The TCR repertoire for the NY-ESO-1 (157-165) epitope presented by HLA-A*02:01 has been a major focus of research for the development of adoptive T-cell therapies. frontiersin.orgd-nb.info
High-affinity TCRs specific for this pMHC complex have been isolated and can be genetically transferred into a patient's own T cells to enhance their tumor-fighting capabilities. clinicaltrials.govclinicaltrials.gov These engineered T cells can then recognize and kill tumor cells expressing the NY-ESO-1 antigen. clinicaltrials.govclinicaltrials.gov The interaction between the TCR and the pMHC complex is a complex, multi-faceted event involving various loops of the TCR. researchgate.net The affinity of the TCR for the pMHC complex is a critical factor in determining the strength of the resulting T-cell activation. d-nb.info
Helper T-Cell (CD4+) Responses and Their Contribution to Anti-Tumor Immunity
For instance, the NY-ESO-1 119-143 peptide is a promiscuous epitope that can be presented by multiple HLA-DR alleles and can stimulate both Th1 and Th2-type CD4+ T-cell responses. nih.gov These helper T cells can contribute to anti-tumor immunity by providing "help" to CTLs, promoting their activation, proliferation, and memory. They can also contribute to the development of humoral immunity by helping B cells to produce antibodies against the tumor antigen. rupress.org Spontaneous CD4+ T-cell responses against LAGE-1, a protein highly homologous to NY-ESO-1, have also been observed in melanoma patients, further highlighting the importance of helper T cells in the immune response to cancer-testis antigens. nih.gov
Humoral Immune Responses to MAGE-A1 and Associated Epitopes
The expression of Melanoma-Antigen Gene (MAGE)-A1 in cancerous tissues can elicit humoral immune responses, leading to the production of antibodies against the antigen and its various epitopes. nih.gov The presence of these autologous antibodies is a key indicator of the antigen's immunogenicity in the host. mssm.edu
Detection and Characterization of Anti-MAGE-A1 Antibodies
The identification and characterization of antibodies targeting MAGE-A1 are crucial for understanding the humoral immune response to this cancer-testis antigen. Various laboratory techniques are employed to detect and analyze these antibodies. nih.govbiocompare.com
Common methods for the detection of anti-MAGE-A1 antibodies include:
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is widely used to confirm the binding of antibodies to the native MAGE-A1 protein. nih.gov
Dot Blot: This method also serves to verify the binding of antibodies to MAGE-A1. nih.gov
Immunoprecipitation (IP): IP analysis is another technique used to confirm the interaction between anti-MAGE-A1 antibodies and the MAGE-A1 protein. nih.gov
Researchers have successfully generated and characterized human single-chain variable fragment (scFv) antibodies against MAGE-A1. nih.gov These antibody fragments can be expressed and purified and have shown the ability to bind to the native MAGE-A1 antigen. nih.gov The development of such antibodies, including immunotoxins derived from them, holds potential for therapeutic applications in cancer. nih.gov
A variety of commercially available anti-MAGE-A1 antibodies are utilized in research for applications such as Western Blot (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF). biocompare.com
Table 1: Methods for Detection and Characterization of Anti-MAGE-A1 Antibodies
| Method | Application | Reference |
|---|---|---|
| Enzyme-Linked Immunosorbent Assay (ELISA) | Confirms binding to native MAGE-A1 protein. | nih.gov |
| Dot Blot | Confirms binding to MAGE-A1. | nih.gov |
| Immunoprecipitation (IP) | Confirms interaction between antibody and protein. | nih.gov |
| Phage Display Technology | Generation of human single-chain variable fragment (scFv) antibodies. | nih.gov |
Correlation with Cellular Immune Responses
The presence of a humoral immune response to cancer-testis antigens like MAGE-A1 can be correlated with cellular immune responses. For instance, with the cancer-testis antigen NY-ESO-1, patients who exhibit an antibody response frequently also demonstrate both CD4+ and CD8+ T cell responses. okayama-u.ac.jp This suggests an integrated immune response where both arms of the adaptive immune system are activated.
In studies involving MAGE-A3, a closely related antigen, a correlation was observed between tumor regression and cytotoxic T lymphocyte (CTL) responses in patients vaccinated with a recombinant virus encoding the antigen or with peptide-pulsed dendritic cells. nih.govresearchgate.net However, for patients who showed tumor regression after vaccination with the peptide alone, CTL responses were less frequently observed, indicating the complexity of the relationship between vaccination strategy and the type of immune response elicited. nih.gov
Immunogenicity of Cancer/Testis Antigen 1 (139-156) in Various Immune Contexts
The immunogenicity of MAGE-A1 and its epitopes, including the 139-156 region, has been a subject of extensive research, particularly in the context of cancer immunotherapy. While naturally occurring adaptive immune responses to MAGE-A antigens are often characterized by a low frequency of specific T-cell precursors in both healthy individuals and cancer patients, these antigens can still provoke an immune response. nih.govfrontiersin.org
The MAGE-A1 antigen was one of the first human tumor-associated antigens to be identified at a molecular level, precisely because it could induce an autologous CTL response in a melanoma patient. nih.govnih.gov The specific nonapeptide EADPTGHSY, encoded by the MAGE-1 gene, was identified as being presented by HLA-A1 molecules on melanoma cells, making them targets for CTLs. nih.govucl.ac.be
Clinical trials have explored the use of MAGE-A1 derived peptides in cancer vaccines. nih.gov Early studies demonstrated that immunizing melanoma patients with autologous antigen-presenting cells pulsed with a synthetic MAGE-A1 nonapeptide could induce melanoma-reactive and peptide-specific CTLs both at the immunization site and at distant metastatic locations. nih.gov This laid the groundwork for further development of peptide-based cancer vaccines. nih.gov
The immunogenicity of MAGE-A1 peptides can be influenced by the context of their presentation to the immune system. For example, human antibody fragments have been developed to specifically recognize the HLA-A1–MAGE-A1 complex, mimicking the specificity of a T-cell receptor. pnas.org These antibody fragments can be used to monitor the expression of this specific T-cell epitope on tumor cells, which is valuable for analyzing the effects of MAGE-A1-based immunotherapies. pnas.org
Table 2: Research Findings on the Immunogenicity of MAGE-A1 Peptides
| Finding | Immune Context | Significance | Reference |
|---|---|---|---|
| A nonapeptide from MAGE-A1 (EADPTGHSY) is recognized by CTLs on HLA-A1 positive melanoma cells. | Autologous CTL response in a melanoma patient. | First demonstration of a specific MAGE-A1 epitope recognized by the cellular immune system. | nih.govucl.ac.be |
| Vaccination with peptide-pulsed antigen-presenting cells induces peptide-specific CTLs. | Clinical trial in melanoma patients. | Shows the potential of peptide-based vaccines to elicit a targeted anti-tumor cellular response. | nih.gov |
| Naturally occurring adaptive immune responses to MAGE-A antigens are generally low. | Healthy donors and cancer patients. | Highlights the need for vaccination or other immunotherapies to boost the immune response. | nih.govfrontiersin.org |
| Human antibody fragments can be selected to bind specifically to the HLA-A1-MAGE-A1 complex. | In vitro selection from a phage library. | Provides a tool to detect the presentation of the MAGE-A1 epitope on tumor cells. | pnas.org |
Biological Function and Cellular Mechanisms Associated with Mage A1 and Its Epitopes
Role of MAGE-A1 in Tumorigenesis and Progression (Mechanistic Insights)
MAGE-A1's contribution to cancer is rooted in its ability to modulate fundamental cellular machinery. bmj.com Its expression is linked with poor clinical prognosis, increased tumor growth, and a higher likelihood of metastasis. nih.gov Studies have demonstrated that various cancer types, including those of the breast, lung, and colon, can become dependent on MAGE-A proteins for their viability. nih.gov
A primary mechanism through which MAGE-A1 exerts its oncogenic effects is by forming complexes with E3 RING ubiquitin ligases. nih.gov MAGE proteins, including MAGE-A1, function as co-factors or scaffolds that enhance the activity of these ligases, which are crucial for tagging proteins for degradation by the proteasome. mdpi.comnih.gov
Specifically, MAGE-A1 has been shown to interact with Tripartite Motif-Containing Protein 31 (TRIM31). nih.gov This interaction stimulates the E3 ubiquitin-ligase activity of TRIM31, leading to its auto-ubiquitination. nih.govresearchgate.net The binding involves both of MAGE-A1's winged-helix subdomains (WH/A and WH/B) connecting to the coiled-coil domain of TRIM31. nih.govfigshare.com This MAGEA1-TRIM31 interaction is part of a larger complex that may also include the protein NSE4, drawing parallels to other regulatory protein complexes involved in chromosome maintenance. nih.gov
While the MAGE-A1-TRIM31 interaction is well-documented, other MAGE-A family members, such as MAGE-A2, -A3, and -A6, interact with TRIM28 (also known as KAP1). nih.govmdpi.com These MAGE-TRIM28 complexes target key tumor suppressors and metabolic regulators for degradation. For instance, they can promote the ubiquitination and subsequent degradation of the p53 tumor suppressor and the energy-sensing enzyme AMPKα1. nih.govmdpi.com By reprogramming the function of ubiquitous ligases like TRIM28, MAGE proteins can rewire cellular pathways to support tumor growth. nih.gov
| MAGE Protein | Interacting Ubiquitin Ligase | Effect of Interaction | Key Substrates Targeted for Degradation |
|---|---|---|---|
| MAGE-A1 | TRIM31 | Stimulates E3 ubiquitin-ligase activity and auto-ubiquitination. nih.gov | TRIM31 (auto-ubiquitination) |
| MAGE-A2, -A3, -A6, -C2 | TRIM28 (KAP1) | Enhances E3 ubiquitin-ligase activity. nih.gov | p53, ZNF382, AMPKα1, FBP1 nih.govorigene.cn |
| MAGE-A11 | HUWE1 | Promotes degradation of PCF11. origene.cn | PCF11 |
| MAGE-F1 | NSMCE1 | Promotes degradation of MMS19. origene.cn | MMS19 |
The expression of MAGE-A proteins is strongly associated with the inhibition of apoptosis (programmed cell death) and the promotion of cell proliferation. nih.govresearchgate.net In multiple myeloma, silencing MAGE-A genes leads to a rapid induction of apoptosis, characterized by the upregulation of the pro-apoptotic protein BAX and the activation of caspases 3 and 9. nih.govresearchgate.net
Further mechanistic studies in multiple myeloma revealed that MAGE-A3 regulates the pro-apoptotic protein BIM and the cell cycle inhibitor p21Cip1. nih.gov By downregulating these key proteins, MAGE-A3 helps cancer cells evade apoptosis and progress through the cell cycle, contributing to survival and resistance to chemotherapy. nih.govresearchgate.net Similarly, in gastric cancer cell lines, knocking down MAGE-A1 resulted in an accumulation of cells in the G2/M phase of the cell cycle and increased expression of apoptotic genes like p21, Bax, and Bcl-2. walshmedicalmedia.com This demonstrates a direct link between MAGE-A1 expression and the regulation of cell cycle and apoptotic pathways. walshmedicalmedia.com The interplay between genes that regulate the cell cycle and those that control apoptosis is a critical aspect of maintaining tissue balance, and its dysregulation is a hallmark of cancer. nih.gov
| Cancer Type | MAGE Protein Targeted | Effect on Apoptosis | Effect on Cell Cycle | Modulated Proteins |
|---|---|---|---|---|
| Multiple Myeloma | MAGE-A family | Induces intrinsic apoptosis. nih.govresearchgate.net | Decreases entry into S phase. researchgate.net | BAX, Caspase 3, Caspase 9 researchgate.net |
| Multiple Myeloma | MAGE-A3 | Inhibits apoptosis. nih.gov | Promotes proliferation. nih.gov | BIM, p21Cip1 nih.gov |
| Gastric Cancer | MAGE-A1 | Increases apoptosis. walshmedicalmedia.com | Accumulation in G2/M phase. walshmedicalmedia.com | p21, Bax, Bcl-2 walshmedicalmedia.com |
MAGE family proteins are implicated in the regulation of cellular differentiation and the maintenance of a stem-cell-like state. nih.gov Their expression is often found in undifferentiated cells and is believed to play a role in preventing the degradation of key regulatory proteins, thereby influencing their stability and expression levels. nih.gov In mouse embryonic stem cells, MAGE gene expression is not random but is involved in regulating lineage differentiation during early development. nih.gov Aberrant expression patterns of MAGE genes in teratocarcinoma cells, which have impaired differentiation capabilities, suggest that these proteins are part of the regulatory network that governs cell fate. nih.gov Furthermore, human MAGE-A1 transgenes introduced into mouse embryonic stem cells undergo demethylation, a process linked to gene activation, highlighting the plasticity of MAGE gene regulation in stem cells. nih.gov This connection to stemness suggests that MAGE-A1 expression could contribute to the population of cancer stem cells, which are often responsible for tumor recurrence and metastasis. nih.gov
Influence of MAGE-A1 Expression on Tumor Microenvironment
The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, and stromal components. MAGE-A1 expression can significantly alter this environment, primarily by helping the tumor evade immune destruction. frontiersin.org
As cancer/testis antigens, MAGE-A proteins have an expression pattern that is normally restricted to immune-privileged sites like the testis. fredhutch.orgbmj.com Their re-expression in tumor cells allows the immune system to recognize them as foreign, making them attractive targets for immunotherapy. nih.govnih.gov However, tumors have evolved mechanisms to counteract this immune recognition. frontiersin.org The expression of MAGE-A1 itself is associated with more aggressive tumors that can survive and metastasize, indicating its role in overcoming immune surveillance. nih.govnih.gov One way tumors evade the immune system is by altering the presentation of tumor-associated antigens or by creating an immunosuppressive microenvironment. frontiersin.org
A key strategy for tumor immune evasion is the upregulation of immune checkpoint molecules. nih.gov The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on activated T cells leads to T-cell exhaustion and suppresses the anti-tumor immune response. bioscience.co.uknih.gov While direct regulation of PD-L1 by MAGE-A1 is not fully established, the pathways are interconnected. For instance, in pancreatic cancer, PD-L1 is predominantly expressed by macrophages within the tumor microenvironment, particularly at the invasive front where they are situated between tumor cells and CD8+ T cells. nih.govresearchgate.net Treatments that combine epigenetic drugs with other therapies have been shown to decrease PD-L1 expression on tumor cells while increasing the expression of molecules that stimulate T-cell activity, suggesting that the expression of checkpoint molecules is dynamically regulated and can be influenced by targeting pathways that MAGE proteins are involved in. bmj.com
Potential Role in Metastasis and Disease Progression
The aberrant expression of Melanoma-Associated Antigen-A1 (MAGE-A1) in various malignancies is frequently linked to hallmarks of aggressive disease, including tumor progression, metastasis, and poorer clinical outcomes. nih.gov Research indicates that genes of the MAGE family are involved in critical processes of tumor cell biology such as proliferation, apoptosis, and metastasis. tmrjournals.com The presence of MAGE-A1 is often correlated with advanced tumor stages, increased rates of recurrence, and decreased survival, positioning it as a significant factor in disease progression for many cancer types. nih.govmdpi.com
In several types of cancer, a direct association has been established between MAGE-A1 expression and metastatic potential. For instance, in non-small cell lung cancer (NSCLC), overexpression of MAGE-A1 has been shown to significantly enhance the proliferation, migration, and invasiveness of cancer cell lines. tmrjournals.com Further studies in lung adenocarcinoma revealed that high levels of MAGE-A1 expression are significantly correlated with larger tumor diameter and positive lymph node status, which are key indicators of disease advancement. nih.gov Similarly, in melanoma, the expression rates of MAGE-A1 are reported to increase as the disease progresses, with particularly high levels found in metastatic lesions compared to primary tumors. tmrjournals.com
This correlation extends to other cancers as well. Studies on hepatocellular carcinoma (HCC) have associated MAGE-A1 expression with advanced tumor stages and sizes. tmrjournals.comcancerindex.org Patients with persistent MAGE-A1 mRNA expression are more likely to experience metastasis or recurrence. tmrjournals.com In gastric carcinoma, the expression of MAGE-A family members, including MAGE-A1, in peritoneal washes following tumor resection was linked to a significantly shorter disease-free survival rate. nih.gov For ovarian cancer, MAGE-A1 expression is also associated with a worse prognosis. nih.gov
One of the proposed mechanisms through which MAGE-A1 may drive tumor progression is by modulating the activity of key cellular proteins. nih.gov Notably, MAGE-A proteins can interact with E3 ubiquitin ligases like TRIM28, enhancing the degradation of the tumor suppressor protein p53. nih.govmdpi.com By promoting the breakdown of p53, MAGE-A1 can help cancer cells evade apoptosis and continue to proliferate, thus contributing to a more aggressive tumor phenotype. mdpi.com
However, the role of MAGE-A1 is not uniformly defined across all cancers, and some studies present conflicting findings. For example, one study involving breast and ovarian cancer cell lines suggested that MAGE-A1 had inhibitory effects on cell proliferation and migration. cancerindex.org In stark contrast, another study in breast cancer identified MAGE-A1 as a target of the tumor-suppressing microRNA let-7a, where the inhibition of MAGE-A1 led to reduced cell proliferation, migration, and invasion. cancerindex.org Furthermore, in a departure from findings in most other malignancies, MAGE-A1 expression in neuroblastoma has been associated with a good prognosis. nih.gov In these tumors, its expression was linked to the absence of bone marrow infiltration and improved survival, suggesting a context-dependent role for this antigen. nih.gov
The following table summarizes research findings on the role of MAGE-A1 in the progression of various cancers.
| Cancer Type | MAGE-A1 Expression Correlates With | Observed Effect | Proposed Mechanism/Note | Reference |
| Lung Adenocarcinoma (LUAD) | High expression levels | Increased proliferation, migration, invasion; larger tumor diameter; positive lymph node status. | Drives malignant behaviors. | tmrjournals.comnih.gov |
| Melanoma | Higher expression in metastatic lesions | Increased expression with disease progression and distant metastasis. | Associated with advanced disease. | tmrjournals.com |
| Hepatocellular Carcinoma (HCC) | Expression in tumor tissue | Advanced tumor stage and size; increased risk of death from metastasis/recurrence. | Potential prognostic biomarker. | tmrjournals.comcancerindex.org |
| Gastric Carcinoma | Expression of MAGE-A1-6 in peritoneal washes | Decreased disease-free survival. | Indicates higher risk of recurrence. | nih.gov |
| Ovarian Cancer | Expression in tumor tissue | Worse prognosis. | Associated with aggressive disease. | nih.gov |
| Breast Cancer | Expression in tumor tissue | Conflicting reports: one study suggests inhibition of proliferation/migration, another suggests it is a target of a tumor suppressor (let-7a) and promotes invasion. | Role may be complex and context-dependent. | cancerindex.org |
| Neuroblastoma | Expression in primary tumors | Good prognosis ; absence of bone marrow infiltration; improved survival. | Represents an independent predictive factor for better outcomes. | nih.gov |
Structural Biology and Biophysical Characterization of Cancer/testis Antigen 1 139 156
Peptide Conformation and Dynamics of Cancer/Testis Antigen 1 (139-156)
The conformation and dynamics of an antigenic peptide are critical determinants of its ability to bind MHC molecules and be recognized by T-Cell Receptors (TCRs). In solution, a short, linear peptide like NY-ESO-1 (139-156) is typically characterized by a high degree of conformational flexibility, existing as an ensemble of rapidly interconverting structures rather than a single, stable fold. This dynamic nature is a common feature of unbound peptides.
The process of binding to an MHC Class I molecule is a key example of "conformational selection," where the rigid peptide-binding groove of the MHC molecule selects and stabilizes a specific, compatible conformation from the peptide's dynamic ensemble. Upon binding, the peptide adopts a more extended and constrained structure, which is essential for its presentation to TCRs. youtube.com
While specific structural studies, such as Nuclear Magnetic Resonance (NMR) or molecular dynamics simulations for the isolated NY-ESO-1 (139-156) peptide, are not extensively documented in the literature, it is understood that its structure would be stabilized upon successful loading into an MHC binding groove. The final bound conformation is dictated by the specific amino acid sequence of the peptide and the landscape of the binding pockets within the particular MHC allele.
Molecular Interactions with MHC Class I Molecules
The presentation of endogenous antigens, such as NY-ESO-1, to cytotoxic CD8+ T cells is mediated by MHC Class I molecules. youtube.commdpi.com This process involves the proteasomal degradation of the source protein into smaller peptides, transport of these peptides into the endoplasmic reticulum, and subsequent loading onto MHC Class I molecules. youtube.comnih.gov
Research into T-cell responses against NY-ESO-1 has identified that the peptide region from 139-156 contains epitopes recognized by CD4+ T cells in the context of MHC Class II molecules like HLA-DR4 and HLA-DR7. pnas.org For instance, the shorter 145-156 fragment is a known HLA-DR7-restricted epitope. pnas.org However, the binding of the 139-156 peptide or its sub-fragments to MHC Class I molecules is not well-established. The immunodominant and most extensively studied MHC Class I epitope from NY-ESO-1 is the 9-mer peptide SLLMWITQC, corresponding to residues 157-165, which is presented by the common HLA-A*02:01 allele. nih.govsb-peptide.comfrontiersin.org
X-ray crystallography provides high-resolution, three-dimensional snapshots of the molecular interactions between a peptide and the MHC molecule. To date, there are no published crystal structures of the NY-ESO-1 (139-156) peptide in a complex with an MHC Class I molecule.
However, the crystal structure of the related NY-ESO-1 (157-165) epitope bound to HLA-A*02:01 (PDB ID: 1S9W) offers significant insight into how these complexes are formed. rcsb.org In this structure, the peptide is anchored into the binding groove of the HLA-A molecule in an extended conformation. The peptide's backbone and the side chains of specific residues make critical contacts with the pockets of the MHC groove, ensuring a stable complex for cell-surface presentation. rcsb.org Such structural analyses are fundamental for understanding the specificity of peptide binding and for the rational design of modified peptides with enhanced stability or immunogenicity. rcsb.orgnih.gov
The binding groove of an MHC Class I molecule is a cleft formed by the α1 and α2 domains of its heavy chain. This groove contains several pockets (designated A through F) that accommodate the side chains of the bound peptide. youtube.com Each MHC allele has a unique groove structure, which creates a specific "peptide-binding motif" by favoring peptides with particular amino acids at key positions. youtube.com
These key positions are known as anchor residues . For HLA-A*02:01, the primary anchor residues are typically at position 2 (P2) and the C-terminus (PΩ) of the peptide. nih.gov These anchors fit into specific pockets in the MHC groove, securing the peptide.
For the well-studied NY-ESO-1 (157-165) epitope (SLLMWITQC), the anchor residues that mediate its binding to HLA-A*02:01 have been clearly defined.
Table 1: Anchor Residues for NY-ESO-1 (157-165) in HLA-A*02:01
| Peptide Position | Amino Acid | Role | Corresponding Pocket in HLA-A*02:01 |
| P2 | Leucine (L) | Primary Anchor | B Pocket |
| P9 (PΩ) | Cysteine (C) | Primary Anchor | F Pocket |
This table details the primary anchor residues of the NY-ESO-1 (157-165) peptide responsible for its stable interaction with the HLA-A02:01 molecule. rcsb.orgnih.gov*
Interactions with T-Cell Receptors (TCRs)
The specific recognition of a cancer cell by a CD8+ T cell is mediated by the interaction of the T-Cell Receptor with the peptide-MHC (pMHC) complex on the tumor cell surface. nih.gov This ternary interaction is highly specific, akin to a lock and key mechanism, and is the central event initiating cytotoxic T-cell-mediated killing of the cancer cell.
Structural analysis of the complete TCR-pMHC ternary complex reveals the precise molecular basis of antigen recognition. While no such structures are available for the NY-ESO-1 (139-156) peptide, crystallographic studies of TCRs recognizing other NY-ESO-1 epitopes provide a clear blueprint.
For example, the structure of a TCR in complex with the NY-ESO-1 (60-72) peptide presented by HLA-B*07:02 (PDB ID: 6AVF) shows that the complementarity-determining region (CDR) loops of the TCR's α and β chains form a binding surface that is complementary in shape and charge to the exposed surface of the pMHC. rcsb.org The CDR3 loops typically make the most critical contacts with the center of the peptide, while the CDR1 and CDR2 loops primarily contact the MHC helices, guiding the TCR to the correct orientation. rcsb.org This "diagonal" binding orientation ensures that the TCR simultaneously reads both the presented peptide and the MHC context.
The strength of the TCR-pMHC interaction is a critical factor influencing T-cell activation. This is characterized by two related concepts:
Affinity: This refers to the intrinsic binding strength between a single TCR and a single pMHC complex. It is a thermodynamic quantity, often expressed as the equilibrium dissociation constant (KD), where a lower KD value indicates a higher affinity. TCRs that recognize self-antigens, like cancer-testis antigens, typically have affinities in the micromolar (μM) range (e.g., 1-100 μM). frontiersin.orgnih.gov
Extensive research has been conducted to measure the affinity of TCRs for the NY-ESO-1 (157-165)/HLA-A*02:01 complex and to engineer higher-affinity TCRs for therapeutic use. frontiersin.orgbiorxiv.org
Table 2: Binding Affinities of Select T-Cell Receptors for the NY-ESO-1 (157-165)/HLA-A*02:01 Complex
| T-Cell Receptor (TCR) | Type | Affinity (KD) | Measurement Technique |
| 1G4 | Natural, Human-derived | ~15-30 μM | Surface Plasmon Resonance (SPR) |
| SL3 | Affinity-enhanced mutant | ~0.1 μM | Surface Plasmon Resonance (SPR) |
| TAEST16001 | Affinity-enhanced candidate | ~0.5 μM | Surface Plasmon Resonance (SPR) |
This table presents representative affinity values for different TCRs binding to the same NY-ESO-1 pMHC complex. Natural TCRs typically exhibit lower affinities, while engineered TCRs can have significantly enhanced binding for improved therapeutic potency. frontiersin.orgbiorxiv.org
Advanced Research Methodologies for Studying Cancer/testis Antigen 1 139 156
Epitope Discovery and Validation Techniques
Identifying the precise segments of an antigen that are recognized by the immune system is a foundational step in developing targeted therapies. For Cancer/Testis Antigen 1 (139-156), a combination of sophisticated techniques is employed to discover and validate its immunogenic epitopes.
Mass Spectrometry-Based Immunopeptidomics
Mass spectrometry (MS)-based immunopeptidomics is a powerful, high-throughput technology for the direct identification of peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells. nih.govunil.chnih.gov This approach allows researchers to analyze the complete set of peptides, or the "immunopeptidome," that are naturally processed and presented, providing a direct view of potential T-cell targets. nih.govzhang-lab.org
The process typically involves the immunoaffinity purification of HLA complexes from cancer cells, followed by the elution and sequencing of the bound peptides using tandem mass spectrometry (MS/MS). unil.chmdpi.com By incorporating genomic and transcriptomic data, a proteogenomic approach can be used to identify not only canonical peptide sequences but also those arising from non-canonical open reading frames. unil.ch This methodology has been instrumental in building comprehensive databases of tumor antigens, such as the cancer antigen atlas (caAtlas), which aids in the selection and prioritization of peptides for immunotherapy development. nih.govzhang-lab.org For NY-ESO-1, immunopeptidomics can confirm the natural presentation of epitopes derived from the 139-156 region on tumor cells.
Epitope Prediction Algorithms
Computational algorithms play a vital role in narrowing down potential T-cell epitopes from a protein sequence. frontiersin.org These prediction tools are often used in the initial stages of epitope discovery to identify peptide sequences with a high probability of binding to specific HLA alleles. nih.gov Algorithms like SYFPEITHI analyze peptide sequences for binding motifs that are characteristic of different HLA class I and class II molecules. nih.gov
For the NY-ESO-1 (139-156) region, these algorithms can predict shorter peptide fragments that are likely to be immunogenic. For instance, a study successfully used the SYFPEITHI algorithm to identify a promiscuous MHC class II-restricted pentadecamer epitope within the NY-ESO-1 sequence (p134-148) that induced specific CD4+ T-cell responses. nih.gov However, it is crucial to note that predictions must be experimentally validated, as not all predicted binders are immunogenic. frontiersin.org
Immunological Assays for T-Cell Function and Specificity
Once potential epitopes from Cancer/Testis Antigen 1 (139-156) are identified, a suite of immunological assays is employed to assess their ability to activate T-cells and to characterize the nature of the resulting immune response.
MHC Multimer and Tetramer Staining
MHC multimer and tetramer staining is a key technique for the direct visualization and quantification of antigen-specific T-cells. researchgate.netnih.gov These reagents consist of multiple MHC molecules, each loaded with a specific peptide epitope, which are then fluorescently labeled. When incubated with a sample of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs), the multimers bind to T-cell receptors (TCRs) that recognize the specific peptide-MHC complex.
This technique has been used to detect and monitor NY-ESO-1-specific CD8+ T-cell responses in melanoma patients. researchgate.net For example, HLA-A2 tetramers refolded with the NY-ESO-1 157-165 peptide have been used to stain PBLs from melanoma patients to assess the expansion of specific CTLs after stimulation. researchgate.net This method provides valuable data on the frequency and phenotype of T-cells specific for epitopes within the Cancer/Testis Antigen 1 (139-156) region.
ELISPOT and Intracellular Cytokine Staining (ICS) Assays
The Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) are functional assays used to measure the cytokine-secreting capacity of antigen-specific T-cells upon stimulation. d-nb.infoplos.org
The ELISPOT assay is highly sensitive for detecting rare antigen-specific T-cells. It quantifies the number of cells that secrete a specific cytokine, such as interferon-gamma (IFN-γ), in response to an antigen. nih.gov This assay has been widely used to assess T-cell responses to NY-ESO-1 peptides. epdf.pubnih.gov For instance, ELISPOT assays have been performed to measure CD4+ T-cell responses to NY-ESO-1 derived peptides by using peptide-pulsed autologous PBMCs as antigen-presenting cells. nih.gov
Intracellular Cytokine Staining (ICS) , analyzed by flow cytometry, allows for the simultaneous measurement of multiple cytokines produced by individual T-cells. d-nb.info This provides a more detailed profile of the functional T-cell response, distinguishing between different T-cell subsets (e.g., CD4+ and CD8+) and their cytokine signatures (e.g., IFN-γ, TNF-α). d-nb.info
Cytotoxicity Assays (e.g., CTL Assays)
Cytotoxicity assays directly measure the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells presenting the specific antigen. nih.govplos.org A classic method is the chromium-51 (B80572) (⁵¹Cr) release assay, where target cells are labeled with ⁵¹Cr. nih.govnih.gov If the CTLs recognize and lyse the target cells, ⁵¹Cr is released and can be quantified.
These assays have been crucial in demonstrating the lytic activity of CTLs specific for NY-ESO-1 epitopes. nih.govnih.gov For example, CTL reactivity against the NY-ESO-1 157-165 peptide has been determined by testing the ability of CTLs to lyse peptide-pulsed target cells in a 4-hour chromium release assay. nih.gov Such experiments provide definitive evidence that the identified epitopes from Cancer/Testis Antigen 1 (139-156) can induce a functional, tumor-killing immune response. plos.orgnih.gov Furthermore, studies have shown that treatment of tumor cells with demethylating agents can increase NY-ESO-1 expression and enhance their susceptibility to lysis by specific CTLs. plos.org
Table of Research Findings:
| Methodology | Key Findings for NY-ESO-1 (and related epitopes) | References |
| Mass Spectrometry-Based Immunopeptidomics | Identifies naturally processed and presented tumor-specific antigens, aiding in the creation of comprehensive cancer antigen databases. | nih.gov, zhang-lab.org, unil.ch, nih.gov |
| Epitope Prediction Algorithms | Successfully predicted a promiscuous MHC class II-restricted epitope (p134-148) from NY-ESO-1. | nih.gov |
| MHC Multimer and Tetramer Staining | Used to quantify the expansion of NY-ESO-1-specific CTLs from melanoma patients' peripheral blood. | researchgate.net, nih.gov |
| ELISPOT Assay | Detected specific CD4+ T-cell responses to NY-ESO-1 derived peptides. | epdf.pub, nih.gov |
| Intracellular Cytokine Staining (ICS) | Characterizes the production of effector cytokines like IFN-γ and TNF-α by antigen-specific T-cells. | d-nb.info |
| Cytotoxicity (CTL) Assays | Demonstrated that NY-ESO-1-positive tumor cells are efficiently killed by HLA-A2-restricted CTLs specific for the NY-ESO-1 157-165 epitope. | nih.gov, nih.gov, plos.org |
Gene Expression Analysis for MAGE-A1
The aberrant expression of Melanoma-associated antigen 1 (MAGE-A1) in various malignancies, contrasted with its restricted expression in healthy tissues, makes it a compelling target for cancer immunotherapy. bmj.comnih.gov Accurate and comprehensive analysis of its gene and protein expression is fundamental for patient selection, treatment monitoring, and understanding its biological role in tumorigenesis. To this end, researchers employ a variety of sophisticated techniques to quantify MAGE-A1 at both the mRNA and protein levels.
RT-qPCR and RNA Sequencing
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) are powerful molecular techniques used to detect and quantify MAGE-A1 mRNA transcripts in tumor samples and cell lines. These methods provide high sensitivity and specificity, allowing for the detection of even low levels of gene expression.
RT-qPCR has been widely used to assess MAGE-A1 expression in various cancers. For instance, studies have utilized nested RT-PCR to detect MAGE-A1 to -A10 genes in forceps biopsy and bronchoalveolar lavage specimens from patients with central lung tumors. waocp.org In hepatocarcinoma cell lines, RT-PCR was employed to demonstrate a correlation between MAGE-A1 mRNA expression and the hypomethylation of its promoter region. nih.govresearchgate.net The integrity of the cDNA in these studies is often confirmed by amplifying a housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). waocp.org
RNA-sequencing offers a more comprehensive, unbiased approach to transcriptome analysis, enabling the discovery of novel MAGE-A1 variants and providing a broader view of the gene expression landscape in MAGE-A1-positive tumors. While specific RNA-seq data for MAGE-A1 (139-156) is highly specific, the broader MAGE-A1 gene expression has been analyzed in large datasets like The Cancer Genome Atlas (TCGA) to understand its prevalence across different cancer types. nih.gov It's important to note that discrepancies can exist between different gene expression analysis methods, and findings are often validated across multiple platforms. mdpi.com
| Research Finding | Cancer Type/Cell Line | Method | Reference |
| MAGE-A1 mRNA expression is associated with gene hypomethylation. | Hepatocarcinoma cell lines | RT-PCR | nih.govresearchgate.net |
| High expression of MAGE-A1 to -A10 genes was found in forceps biopsy and bronchoalveolar lavage specimens. | Central Lung Tumors | Nested RT-PCR | waocp.org |
| MAGE-A1 expression was detected in peripheral blood and correlated with poor prognosis. | Lung Cancer | Multiplex semi-nested PCR | cancerindex.org |
| MAGE-A1 mRNA was upregulated in lung adenocarcinoma cell lines compared to normal bronchial epithelial cells. | Lung Adenocarcinoma (PC9, A549, H1299, H1975) | qPCR | nih.gov |
| Expression of MAGE-A1 was induced in breast cancer cell lines after treatment with demethylating agents. | Breast Cancer (MCF-7, MDA-MB-231) | RT-PCR | researchgate.net |
Immunohistochemistry for Protein Expression
Immunohistochemistry (IHC) is an essential technique for visualizing the expression and spatial distribution of the MAGE-A1 protein within the tumor microenvironment. This method utilizes specific monoclonal antibodies that bind to the MAGE-A1 protein in formalin-fixed, paraffin-embedded tissue sections.
The development of highly specific monoclonal antibodies, such as 77B and TK-AbMA1P, has been crucial for the accurate detection of MAGE-A1 protein. bmj.comnih.govnih.gov Characterization of these antibodies demonstrates paralog-selective staining, ensuring that the detection is specific to MAGE-A1 and not other MAGE family members. bmj.com
IHC studies have revealed significant MAGE-A1 protein expression in a variety of tumors, including non-small-cell lung cancer, breast cancer subtypes, gastrointestinal cancers, and urogenital cancers. bmj.com The expression is often heterogeneous, with variations in the percentage of positive tumor cells and staining intensity within the same tumor and between primary and metastatic sites. bmj.comnih.govnih.gov This heterogeneity is a critical consideration for the development of targeted therapies. For example, in high-grade endometrial cancer, MAGE-A1 was found to be expressed in 93% of endometrioid and 86% of serous and clear cell carcinomas. nih.gov Similarly, in prostate cancer, MAGE-A1 expression was observed in 10.8% of carcinoma samples. nih.gov
| Antibody | Cancer Type | Key Finding | Reference |
| TK-AbMA1P | Various solid tumors | High specificity and paralog-selective staining for MAGE-A1. Homogenous intratumoral distribution in positive cases. | bmj.comresearchgate.net |
| 77B | High-grade endometrial cancer | High expression in the majority of cases (93% endometrioid, 86% serous/clear cell). | nih.gov |
| 77B | Prostate cancer | Expression observed in 10.8% of carcinoma samples. | nih.gov |
| Not specified | Myxoid and round cell liposarcoma | Variable, focal expression in 11% of tumors. | nih.gov |
In Vitro and Ex Vivo Models for Functional Studies
To investigate the biological function of MAGE-A1 and to develop and test novel immunotherapies targeting this antigen, researchers rely on a variety of in vitro and ex vivo models. These systems allow for controlled experiments to dissect the molecular pathways influenced by MAGE-A1 and to evaluate the efficacy of therapeutic candidates.
Cell Culture Systems (e.g., Cancer Cell Lines, Dendritic Cells, T-cells)
Cancer cell lines that endogenously express or are engineered to express MAGE-A1 are fundamental tools for research. These include cell lines derived from lung adenocarcinoma (e.g., PC9, NCI-H1703), melanoma (e.g., A375), and hepatocarcinoma (e.g., QGY-7703, SMMC-7721). researchgate.netnih.govtscan.com In some cell lines where MAGE-A1 expression is silenced, it can be induced by treatment with demethylating agents like 5-aza-2'-deoxycytidine. researchgate.netmdpi.com These cell lines are used to study the role of MAGE-A1 in cancer cell proliferation, migration, and invasion. nih.gov
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating T-cell responses. In the context of MAGE-A1 research, DCs are often pulsed with MAGE-A1 peptides or transduced with vectors encoding MAGE-A1. nih.govnih.gov These modified DCs are then co-cultured with T-cells to generate MAGE-A1-specific cytotoxic T lymphocytes (CTLs). The effectiveness of this process is assessed by measuring cytokine secretion (e.g., IFN-γ, TNF-α) and the ability of the activated T-cells to kill MAGE-A1-positive cancer cells. nih.gov
T-cells are the primary effectors of anti-tumor immunity in MAGE-A1-targeted therapies. Ex vivo studies involve isolating T-cells from healthy donors or cancer patients and genetically engineering them to express T-cell receptors (TCRs) or chimeric antigen receptors (CARs) that recognize the MAGE-A1 (139-156) peptide presented by HLA molecules. nih.govt-knife.com The functionality of these engineered T-cells is then tested against MAGE-A1-positive cancer cell lines, with readouts including cytokine production, proliferation, and target cell lysis. tscan.comt-knife.com
| Cell Type | Application in MAGE-A1 Research | Example Research | Reference |
| Cancer Cell Lines | Studying MAGE-A1 function, target for engineered T-cells. | MAGE-A1 knockdown/overexpression in PC9 lung cancer cells. | nih.govnih.gov |
| Dendritic Cells | Antigen presentation to activate MAGE-A1-specific T-cells. | Pulsed with MAGE-A1 peptides to stimulate CTLs for AML therapy. | nih.gov |
| T-cells | Genetically engineered to express MAGE-A1 specific TCRs or CARs. | Transduction with MAGE-A1 TCRs for preclinical testing against various cancer cell lines. | tscan.comt-knife.com |
Gene Editing and Transduction Techniques
Modern gene editing and transduction technologies are pivotal for advancing the study of MAGE-A1 and developing targeted therapies.
Gene editing techniques, most notably CRISPR-Cas9, can be used to knock out or modify the MAGE-A1 gene in cancer cell lines. This allows researchers to precisely study the effects of MAGE-A1 loss on cancer cell biology. Conversely, gene editing can be used to insert the MAGE-A1 gene into MAGE-A1-negative cell lines to study its gain-of-function effects.
Transduction techniques , primarily using lentiviral or retroviral vectors, are the cornerstone for genetically engineering T-cells for adoptive cell therapy. t-knife.comnih.gov These viral vectors are used to deliver the genetic blueprint for MAGE-A1-specific TCRs or CARs into T-cells. nih.gov The efficiency of transduction and the expression level of the introduced receptor are critical parameters that are carefully optimized. For example, a MAGE-A1-specific CAR-T cell (mCART) was successfully developed using a lentiviral vector for potential application in lung adenocarcinoma. nih.govnih.gov Similarly, T-cells have been transduced with high-affinity MAGE-A1-specific TCRs, which then demonstrate potent and specific recognition of MAGE-A1-positive tumor cells in vitro. tscan.comnih.govt-knife.com Recombineering and Multiplex Automated Genome Engineering (MAGE) are other powerful, though less commonly cited in this specific context, techniques for high-throughput genome editing. nih.gov
Pre-clinical Animal Models for Immunogenicity and Efficacy Assessment
Before a potential MAGE-A1-targeted therapy can be tested in humans, its immunogenicity and anti-tumor efficacy must be rigorously evaluated in preclinical animal models. aminer.cnmedscape.comnoblelifesci.com These models are designed to recapitulate key aspects of human cancer and the interaction with the immune system.
Xenograft models are commonly used, where human cancer cell lines expressing MAGE-A1 are implanted into immunodeficient mice (e.g., nude or NSG mice). nih.govtscan.comnih.gov These models are particularly useful for evaluating the direct anti-tumor activity of therapies like CAR-T cells or TCR-T cells, as the therapeutic cells can be adoptively transferred into the mice. tscan.comnih.gov For example, the efficacy of MAGE-A1-specific CAR-T cells has been demonstrated in lung adenocarcinoma xenografts, where they significantly reduced tumor growth. nih.gov
Humanized mouse models represent a more advanced system. These are immunodeficient mice engrafted with a human immune system, typically by transplanting human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs). frontiersin.orgtaconic.com When these mice are subsequently engrafted with a human tumor, they provide a platform to study the interaction between human immune cells and the tumor in vivo. These models are invaluable for assessing the immunogenicity of cancer vaccines and the efficacy of immunotherapies that rely on a human immune response. frontiersin.orgfrontiersin.org
Transgenic mouse models can also be engineered to express human genes, such as specific HLA alleles and the MAGE-A1 antigen. t-knife.com These "humanized" components allow for the in vivo testing of therapies that are HLA-restricted, such as TCR-T cells and peptide vaccines, in an animal with a competent immune system. For instance, a mouse model expressing both MAGE-A1 and HLA-A2 has been used to demonstrate the in vivo functionality and anti-tumor effects of MAGE-A1 TCR-engineered T-cells. t-knife.com Outbred animal models, like domestic felines which can naturally develop certain cancers, are also being explored to better parallel the genetic diversity of the human population. aminer.cn
| Model Type | Description | Application in MAGE-A1 Research | Reference |
| Xenograft Model | Human cancer cells implanted in immunodeficient mice. | Testing the efficacy of MAGE-A1 CAR-T cells against lung adenocarcinoma. | nih.govtscan.comnih.gov |
| Humanized Mouse Model | Immunodeficient mice with an engrafted human immune system. | Evaluating immunotherapies that require a human immune response. | frontiersin.orgtaconic.comfrontiersin.org |
| Transgenic Mouse Model | Mice engineered to express human genes (e.g., HLA, MAGE-A1). | Assessing the in vivo efficacy and safety of HLA-restricted MAGE-A1 TCR-T cells. | t-knife.comaminer.cn |
| Autochthonous Mouse Model | Genetically engineered mice that spontaneously develop tumors. | Testing a MAGE-A DNA vaccine in a transgenic melanoma model. | nih.gov |
Xenograft Models for Tumor Control Studies
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of anti-tumor therapies. For studying therapies targeting NY-ESO-1, human tumor cell lines that express this antigen are implanted into mice, which are then treated with various immunotherapeutic agents.
These models have been instrumental in demonstrating the potential of adoptive T-cell therapies, where a patient's T-cells are genetically engineered to recognize and attack cancer cells. In one study, T-cells transduced with a TCR specific for an NY-ESO-1 epitope were shown to completely eradicate established human melanoma tumors in a xenograft model. nih.gov This research highlighted that these engineered T-cells could mediate dual antitumor effects through both antigen-specific cytotoxic T-lymphocyte (CTL)-like responses and antigen-independent natural killer (NK)-like responses. nih.gov
Another study using a lung cancer xenograft mouse model provided the first preclinical evidence supporting the combination of NY-ESO-1 adoptive T-cell therapy with PD-1 inhibitors. nih.gov While the NY-ESO-1 transduced T-cells alone could infiltrate the tumor and reduce its growth by 50%, they were not able to achieve complete tumor eradication on their own, underscoring the potential of combination therapies. nih.gov Xenograft models also allow for the investigation of factors that can enhance therapeutic efficacy. For instance, systemic administration of the demethylating agent decitabine (B1684300) was shown to reactivate NY-ESO-1 expression in glioma cells in an orthotopic xenograft model, which significantly reduced tumor volume and extended survival following adoptive T-cell therapy.
| Xenograft Model | Tumor Type | Therapeutic Approach | Key Research Finding | Reference |
|---|---|---|---|---|
| NRG mice with SK-Mel-37 cells | Melanoma | Adoptive transfer of T-cells with TCR for NY-ESO-1 (157-165) | Achieved complete tumor eradication, revealing dual antitumor mechanisms (CTL-like and NK-like). | nih.gov |
| Lung cancer xenograft model | Lung Cancer | NY-ESO-1 transduced T-cells | T-cells infiltrated tumors and reduced growth by 50%; provided rationale for combination with PD-1 inhibitors. | nih.gov |
| Orthotopic GBM xenograft model | Glioblastoma | Decitabine + NY-ESO-1 specific CTLs | Decitabine induced NY-ESO-1 expression, leading to reduced tumor volume and extended survival with adoptive T-cell therapy. | |
| Colon cancer xenograft model | Colon Cancer | Humanized PLAP-CAR-T cells | Significantly inhibited tumor growth, demonstrating the potential of CAR-T cell therapy for CTA-expressing solid tumors. |
Therapeutic Potential of Cancer/testis Antigen 1 139 156 in Pre Clinical Settings
Peptide-Based Immunotherapy Strategies
Peptide-based vaccines represent a direct approach to stimulate an anti-tumor immune response by introducing specific antigenic fragments to the immune system.
The fundamental principle of a peptide vaccine is to introduce a specific epitope, a short chain of amino acids, derived from a tumor-associated antigen like MAGE-A1, to elicit a targeted T-cell response. mdpi.com These synthetic peptides are recognized by antigen-presenting cells (APCs), such as dendritic cells (DCs), which then process and present these peptides on their surface via Major Histocompatibility Complex (MHC) class I molecules. nih.gov This presentation allows for the activation of CD8+ cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells expressing the same MAGE-A1 epitope. nih.govmdpi.com The goal is to generate a robust and durable population of tumor-specific T cells capable of controlling tumor growth. nih.gov Preclinical studies have identified several immunogenic peptides derived from the MAGE-A1 protein. doi.orgnih.govoup.com
| Peptide | HLA Restriction | Key Finding | Source |
|---|---|---|---|
| MAGE-A1 (96-104) | HLA-A1 | Demonstrated immunogenicity in a multipeptide vaccine formulation for melanoma. doi.orgnih.gov | doi.orgnih.gov |
| MAGE-A1 (160-169) (EADPTGHSY) | HLA-A1 | Recognized by Fab-based chimeric antigen receptor T cells, leading to cytolysis of melanoma cells. nih.gov | nih.gov |
To amplify the immune response generated by peptide vaccines, adjuvants are crucial components. nih.gov Adjuvants act as immunostimulants, enhancing the magnitude and durability of the antigen-specific immune reaction. nih.gov In pre-clinical studies involving MAGE-A1 peptides, various adjuvants have been employed to boost their efficacy. For instance, a combination of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Montanide ISA-51 has been shown to be effective in inducing immunogenicity of MAGE-A1 peptides as part of a multipeptide vaccine for melanoma. doi.orgnih.govoup.com GM-CSF helps in the recruitment and maturation of dendritic cells, while Montanide ISA-51, a water-in-oil emulsion, creates a depot effect for the slow release of the antigen and adjuvant, leading to prolonged immune stimulation. The use of such adjuvant systems is critical for overcoming the inherently low immunogenicity of short peptides and for driving a potent anti-tumor T-cell response. spandidos-publications.com
Adoptive T-Cell Transfer (ACT) Approaches
Adoptive T-cell transfer involves the ex vivo expansion and re-infusion of tumor-specific T cells into a patient. This approach can be further enhanced by genetically engineering T cells to express receptors that recognize tumor antigens.
A significant advancement in ACT is the genetic modification of a patient's own T cells to express a T-cell receptor (TCR) that specifically recognizes a MAGE-A1 epitope presented by HLA molecules on tumor cells. yedarnd.comuu.nl Researchers have developed high-affinity TCRs that can effectively target MAGE-A1-positive cancers. fredhutch.orgtscan.com Pre-clinical validations of these MAGE-A1 TCRs have demonstrated strong cytotoxic activity against MAGE-A1-positive cell lines in vitro. fredhutch.orgbmj.com Furthermore, in xenograft mouse models, these engineered T cells have shown the ability to control the growth of tumors expressing the MAGE-A1 antigen. yedarnd.combmj.com This strategy overcomes the limitation of relying on the patient's endogenous T-cell repertoire, which may be tolerant to tumor antigens. By introducing a high-avidity TCR, a potent and targeted anti-tumor response can be generated. yedarnd.com
| TCR Target | Pre-clinical Model | Key Findings | Source |
|---|---|---|---|
| HLA-A02:01-restricted MAGE-A1 epitope | In vitro co-culture with HLA-matched cancer cell lines | Strong cytotoxic activity demonstrated. bmj.com | bmj.com |
| HLA-A02:01-restricted MAGE-A1 epitope | Xenograft mouse models | Controlled the growth of tumors expressing the cognate antigen. bmj.com | bmj.com |
| High-affinity anti-MAGE-A1 TCRs | In vitro cytotoxicity assays | Displayed strong cytotoxicity towards MAGE-A1+ cell lines. fredhutch.org | fredhutch.org |
| Optimized MAGE-A1-specific TCR | Mouse melanoma model | Reduced tumor growth, improved survival, and durable anti-tumor responses. yedarnd.com | yedarnd.com |
Chimeric Antigen Receptor (CAR) T-cell therapy is another form of ACT where T cells are engineered to express synthetic receptors that recognize antigens on the tumor cell surface in an MHC-independent manner. amegroups.orgnih.gov While MAGE-A1 is an intracellular protein, a novel approach has been developed based on the discovery of a surface-expressed MAGE-A1 epitope on lung adenocarcinoma (LUAD) cells. frontiersin.org This has led to the conceptualization and pre-clinical development of MAGE-A1-specific CAR T-cells. nih.gov A study successfully constructed a novel MAGE-A1-CAR-T cell (mCART) and demonstrated its encouraging tumor-inhibitory efficacy in both LUAD cell lines and xenograft models. nih.govresearchgate.net These MAGE-A1-specific CAR T-cells were able to infiltrate MAGE-A1-positive tumors and specifically target and inhibit their growth. frontiersin.org This conceptual strategy opens up a new avenue for targeting intracellular antigens like MAGE-A1 with CAR T-cell technology. nih.gov
Combination Immunotherapy Approaches (Pre-clinical Rationale)
To enhance the efficacy of MAGE-A1 targeted immunotherapies and to overcome potential mechanisms of tumor escape, pre-clinical rationale supports the use of combination approaches. One significant challenge in cancer immunotherapy is tumor heterogeneity, where not all cancer cells within a tumor express the target antigen. bmj.com To address this, a multiplexed TCR-T cell therapy approach has been explored, where a patient is treated with multiple TCR-T cell products targeting different antigens. bmj.com A pre-clinical study combining TCR-T cells targeting MAGE-A1 and another cancer/testis antigen, PRAME, demonstrated longer-lasting tumor control in a mixed tumor model compared to targeting a single antigen. bmj.com
Furthermore, combining MAGE-A1-based therapies with other immunomodulatory agents is a promising strategy. For instance, the use of demethylating agents can increase the expression of cancer/testis antigens like MAGE-A1 on tumor cells, thereby enhancing their recognition by the immune system. nih.gov There is also a strong rationale for combining MAGE-A1 targeted therapies with immune checkpoint inhibitors. nih.gov Checkpoint inhibitors can help to overcome the immunosuppressive tumor microenvironment, potentially augmenting the activity of vaccine-induced or adoptively transferred T cells.
Synergistic Effects with Epigenetic Modifiers
The expression of CTAs, including NY-ESO-1, is often silenced in cancer cells through epigenetic mechanisms, primarily DNA methylation. nih.gov Epigenetic modifiers can reverse this silencing, thereby increasing the antigen's expression on tumor cells and rendering them more visible to the immune system. This approach creates a synergistic effect, enhancing the potency of CTA-targeted immunotherapies.
Pre-clinical studies have demonstrated that treatment with DNA methyltransferase inhibitors (DNMTi), such as decitabine (B1684300) (DAC), can induce or increase the expression of CTA genes. nih.gov This heightened expression leads to better recognition and lysis of cancer cells by antigen-specific T-cells. For instance, combining the DNMTi decitabine with the KMT6 inhibitor DZNep was shown to facilitate the specific recognition and destruction of lung cancer cells by T-cells engineered to target NY-ESO-1 and MAGE-A3. nih.gov This suggests that epigenetic pre-treatment can sensitize tumors to CTA-directed therapies. researchgate.net This strategy may be particularly effective when combined with adoptive T-cell therapies, where genetically modifying T-cells to target CTAs can function synergistically with DNMT inhibition. oncotarget.com
The table below summarizes key pre-clinical findings on the synergy between epigenetic modifiers and CTA-targeted approaches.
| Epigenetic Modifier | CTA Target | Cancer Model | Pre-clinical Finding |
| Decitabine (DNMTi) | MAGE-A1 | - | First proof that a DNMTi could increase CTA expression in treated cells. nih.gov |
| Decitabine (DNMTi) & DZNep (KMT6 Inhibitor) | NY-ESO-1, MAGE-A3 | Lung Cancer | Enhanced specific recognition and lysis of cancer cells by allogeneic lymphocytes expressing a modified T-cell receptor. nih.gov |
| DNMT Inhibitors | General CTAs | General Cancer | Increases CT antigen and HLA-I expression, leading to enhanced recognition of cancer cells by CAR T-cells. researchgate.net |
Integration with Immune Checkpoint Blockade (Mechanistic)
While CTA-based immunotherapies can elicit strong immune responses, their effectiveness can be hampered by the immunosuppressive tumor microenvironment, often mediated by immune checkpoint pathways like PD-1/PD-L1 and CTLA-4. researchgate.netnih.gov Integrating CTA-targeted therapies with immune checkpoint inhibitors (ICIs) is a strategy designed to overcome this resistance and unleash a more potent and durable anti-tumor attack.
The mechanistic rationale for this combination is compelling. Vaccination or adoptive T-cell therapy targeting CTAs increases the presence of tumor-specific T-cells; however, these T-cells can become exhausted or inactivated by checkpoint signals within the tumor. researchgate.netoncotarget.com Antibodies that block these checkpoints, such as those targeting PD-1 or CTLA-4, can reactivate these T-cells, allowing them to effectively eliminate tumor cells. oncotarget.commdpi.com Pre-clinical research has shown that CTA vaccination can lead to the upregulation of PD-1 on CD8+ T-cells and PD-L1 on tumor cells, indicating an adaptive resistance mechanism that can be directly countered by checkpoint blockade. nih.gov Therefore, combining CTA vaccination with immune checkpoint inhibition is considered a highly synergistic approach to enhance therapeutic outcomes. oncotarget.com
The table below outlines the mechanistic integration of CTA-targeted therapies with immune checkpoint blockade in pre-clinical contexts.
| CTA-based Therapy | Checkpoint Target | Mechanistic Rationale | Observed/Expected Outcome |
| NY-ESO-1 specific interventions | PD-1, CTLA-4 | Counteracts negative signaling from immune checkpoints that limits the efficacy of the NY-ESO-1-induced immune response. researchgate.net | Unleashes a more robust and effective anti-tumor immune response. researchgate.net |
| CTA Vaccination | CTLA-4, PD-1 | Checkpoint inhibitors reactivate T-cells, enhancing the effect of the vaccine-induced immune response. oncotarget.com | Enhanced and more durable anti-tumor effects. oncotarget.com |
| SSX2 (CTA) DNA Vaccination | PD-1/PD-L1 | Optimized vaccination increased PD-1 and PD-L1 expression, signifying a resistance mechanism that can be overcome by ICIs. nih.gov | Improved tumor control by combining the vaccine with checkpoint inhibitors. nih.gov |
Cancer/Testis Antigen 1 (139-156) as a Biomarker for Immunotherapy Response (Pre-clinical)
The expression of NY-ESO-1 in tumors and the presence of a spontaneous immune response to the antigen have been investigated as potential biomarkers to predict patient response to immunotherapy. frontiersin.orgresearchgate.net Because NY-ESO-1 is highly immunogenic and tumor-specific, its presence can identify a subset of patients more likely to benefit from targeted treatments. nih.govresearchgate.net
In pre-clinical models and clinical observations, the existence of a pre-existing humoral or cellular immune response to NY-ESO-1 is often correlated with clinical outcomes. nih.gov For instance, the frequency of specific antibodies against NY-ESO-1 has been shown to correlate significantly with disease progression. nih.gov This suggests that monitoring the immune response to NY-ESO-1 could serve as a prognostic or predictive tool. CTAs, in general, are considered potential biomarkers for various carcinomas, and NY-ESO-1 is a prime candidate in this regard. e-century.us However, while NY-ESO-1-specific immune responses are frequently observed, their utility as definitive biomarkers is an area of ongoing investigation. frontiersin.org The primary value of NY-ESO-1 as a biomarker lies in its ability to identify tumors that are appropriate targets for specific immunotherapies, such as vaccines and adoptive T-cell transfer. researchgate.nete-century.us
The table below details the pre-clinical evidence supporting the use of NY-ESO-1 as a biomarker.
| Biomarker Aspect | Pre-clinical Evidence | Implication for Immunotherapy |
| Antigen Expression | Expression is restricted to tumors, making it a specific marker for identifying targetable cancer. researchgate.net | Selects patients eligible for NY-ESO-1 targeted therapies. |
| Humoral Immune Response | Frequency of specific anti-NY-ESO-1 antibodies correlates with disease progression. nih.gov | May predict prognosis and response to immunotherapy. |
| Cellular Immune Response | Spontaneous T-cell responses to NY-ESO-1 are observed in patients with various cancers. frontiersin.org | Indicates an existing immune recognition of the tumor that can be amplified by therapeutic intervention. |
Future Research Directions and Translational Challenges
Discovery of Novel MAGE-A1 Epitopes and Variants
The identification of new MAGE-A1 epitopes is crucial for expanding the patient population that can benefit from targeted immunotherapies. Early research identified the MAGE-A1 peptide EADPTGHSY as being presented by HLA-A1 molecules and recognized by cytotoxic T lymphocytes (CTLs). pnas.org Subsequent studies have identified additional MAGE-A1 epitopes presented by a variety of HLA molecules, including HLA-A3, -A28, -B53, -Cw2, and -Cw3. sb-peptide.com
A significant advance in this area has been the use of a "Predict-Calibrate-Detect" approach, which combines epitope prediction with high-performance liquid chromatography-mass spectrometry. nih.govpsu.edu This method successfully identified the MAGE-A1(278-286) epitope (KVLEYVIKV) presented by HLA-A0201. nih.govpsu.edu This epitope was shown to be processed from the full-length MAGE-A1 protein and could be recognized by CTLs, leading to the killing of tumor cells expressing both MAGE-A1 and HLA-A0201. nih.govpsu.edu
More recent efforts have utilized multiplex screening of T-cell receptors (TCRs) from immunotherapy responders to uncover novel targets and epitopes. youtube.com This approach led to the identification of a new C*07:02-restricted epitope, VRFFFFPSL, from a patient who showed a significant reduction in tumor size after anti-PD1 and anti-CTLA4 therapy. youtube.com This discovery is particularly noteworthy as the predicted binding affinity of this epitope to the MHC complex was low, highlighting the power of experimental approaches to identify biologically relevant epitopes that might be missed by bioinformatics predictions alone. youtube.com The ongoing discovery of new epitopes and their variants is essential to broaden the applicability of MAGE-A1-based immunotherapies to a more diverse patient population with different HLA types. nih.gov
Strategies to Overcome Tumor Antigen Heterogeneity and Immune Escape
A major challenge in cancer immunotherapy is the heterogeneity of tumor antigen expression, where not all tumor cells express the target antigen. oaepublish.com This can lead to immune escape, where antigen-negative cancer cells survive and cause relapse. nih.gov MAGE-A1 expression can be dynamic, changing as a cancer progresses, which further complicates targeting. nih.gov
Several strategies are being explored to address this challenge:
Inducing Antigen Expression: Pre-treatment with demethylating agents like 5-aza-2'-deoxycytidine has been shown to induce or increase the expression of MAGE-A antigens in cancer cells. nih.govnih.gov This could potentially make tumors that were previously negative for MAGE-A1 susceptible to targeted therapies. nih.gov
Targeting Multiple Antigens: A promising approach is to develop therapies that can target more than one tumor antigen simultaneously. oaepublish.com This can be achieved through dual or multi-targeted Chimeric Antigen Receptor (CAR) T-cells, which can recognize and kill tumor cells even if one of the target antigens is lost. oaepublish.comnih.gov
Epitope Spreading: Successful immunotherapy can sometimes induce a secondary immune response against other tumor antigens, a phenomenon known as epitope spreading. oaepublish.com This broadens the antitumor response and can help to eliminate tumor cells that may have lost the original target antigen. oaepublish.com
Refinement of Predictive Models for Immunotherapeutic Efficacy
To improve the success rate of MAGE-A1-targeted therapies, it is crucial to develop predictive models that can identify patients most likely to respond. The expression of MAGE-A1 itself is a primary biomarker. nih.gov For instance, high MAGE-A1 expression has been correlated with tumor diameter and lymph node status in lung adenocarcinoma. nih.gov
Beyond just antigen expression, the presence of a spontaneous immune response to the antigen can be a positive prognostic indicator. plos.org For example, a significant percentage of triple-negative breast cancer patients whose tumors express the cancer-testis antigen NY-ESO-1 also have detectable antibodies against it. plos.org This inherent immunogenicity suggests that these patients may be more likely to mount an effective immune response to a therapeutic vaccine. plos.org
Future predictive models will likely integrate multiple data types, including:
Genomic and Transcriptomic Data: To assess MAGE-A1 expression levels and the presence of specific HLA alleles.
Proteomic Data: To confirm the presence of the MAGE-A1 protein on the tumor cell surface.
Immunomic Data: To evaluate the patient's pre-existing immune response to MAGE-A1 and other tumor antigens.
By combining these data points, more sophisticated models can be built to predict therapeutic efficacy and guide patient selection.
Development of Multi-Epitope or Multi-Antigenic Therapeutic Approaches
Given the challenges of tumor heterogeneity and immune escape, there is a strong rationale for developing therapeutic strategies that target multiple epitopes or antigens. oaepublish.comnih.gov
Multi-Epitope Vaccines: These vaccines are designed to include several different T-cell epitopes from one or more tumor antigens. frontiersin.orgfrontiersin.org The goal is to stimulate a broad immune response that can recognize and attack tumor cells presenting any of the included epitopes. nih.gov An immunoinformatics approach can be used to identify and select the most promising B-cell and T-cell epitopes from target proteins. frontiersin.orgfrontiersin.org These epitopes can then be fused with adjuvants and linkers to create a potent multi-epitope vaccine construct. frontiersin.org
Multi-Antigenic CAR-T Cell Therapy: This approach involves engineering T-cells to recognize more than one tumor antigen. oaepublish.comnih.gov This can be achieved through several designs:
Dual CARs: T-cells expressing two distinct CAR molecules targeting different antigens. oaepublish.com
Tandem CARs (TanCARs): A single CAR construct with two different antigen-binding domains. oaepublish.com
Switchable CARs: These systems use an adapter molecule to direct the CAR-T cell to different targets. oaepublish.com
These multi-targeted approaches significantly reduce the risk of relapse due to antigen loss. nih.gov Clinical trials using dual-targeted CAR-T cells, for example against CD19 and CD22 in B-cell malignancies, have shown promising results in preventing antigen escape. nih.gov
Integration of Omics Technologies for Comprehensive Analysis of MAGE-A1 Pathways
A deeper understanding of the biological pathways involving MAGE-A1 is essential for developing more effective and targeted therapies. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach for a comprehensive analysis. nih.govnih.gov
Transcriptomics and Proteomics: Integrating these data types can provide a more complete picture of gene and protein expression levels, helping to identify regulatory networks and pathways associated with MAGE-A1. nih.gov For example, analyzing both RNA and protein levels can reveal post-transcriptional regulation of MAGE-A1 expression.
Metabolomics: Combining proteomics and metabolomics can uncover changes in metabolic pathways linked to MAGE-A1 expression and tumor development. researchgate.net
Network-Based Approaches: Tools like iOmicsPASS can integrate multi-omics data with genome-scale biological networks to identify predictive sub-networks and key interactions. frontiersin.org
By building a comprehensive map of the MAGE-A1 interactome and its downstream signaling pathways, researchers can identify novel therapeutic targets and develop combination therapies that are more effective and less prone to resistance. frontiersin.org This integrated approach will be crucial for moving beyond single-antigen targeting and developing truly personalized cancer immunotherapies.
Q & A
Q. Answer :
- Immunohistochemistry (IHC) and Western blotting are standard methods. For IHC, use heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) to enhance epitope accessibility, and validate antibodies with positive/negative controls (e.g., testis tissue as a positive control due to CT antigen expression in germ cells) .
- Flow cytometry is suitable for cell surface expression analysis. Ensure HLA-A1 restriction is confirmed using HLA-typed cell lines, as CT antigen presentation is MHC class I-dependent .
- PCR-based assays (RT-qPCR) can quantify mRNA expression. Include normalization to housekeeping genes (e.g., GAPDH, ACTB) and validate primers with melting curve analysis .
Basic: How do I validate the specificity of antibodies targeting Cancer/Testis Antigen 1 (139-156)?
Q. Answer :
- Knockdown/knockout controls : Use siRNA or CRISPR-Cas9 to reduce antigen expression and confirm antibody signal loss .
- Competition assays : Pre-incubate antibodies with excess peptide (139-156) to block binding. Loss of signal confirms specificity .
- Cross-reactivity checks : Test antibodies against related CT antigens (e.g., CTAG2, NY-ESO-1) to rule out off-target binding .
Advanced: What are common pitfalls in experimental designs studying CT antigen 1 (139-156) as an immunotherapy target?
Q. Answer :
- HLA restriction bias : CT antigen 1 (139-156) is presented by HLA-A1. Studies using HLA-mismatched models (e.g., HLA-A2 transgenic mice) may yield false-negative results. Validate HLA typing of cell lines/patient samples .
- Tumor heterogeneity : Use multiplex spatial profiling (e.g., CODEX, GeoMx) to map antigen distribution and avoid sampling errors .
- T-cell exhaustion models : In adoptive T-cell therapy, co-administer checkpoint inhibitors (e.g., anti-PD-1) to counteract inhibitory signals in the tumor microenvironment .
Advanced: How can contradictory data on CT antigen 1 (139-156)’s prognostic value be resolved?
Q. Answer :
- Cohort stratification : Subgroup patients by HLA-A1 status, tumor stage, and prior treatments. For example, CT antigen 1 expression correlates with poor prognosis in HLA-A1+ advanced melanoma but not in early-stage disease .
- Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and clinical outcomes to identify confounding variables (e.g., immune infiltration scores) .
- Meta-analysis : Pool datasets from public repositories (e.g., TCGA, GEO) using standardized inclusion criteria (e.g., HLA-A1+ samples only) .
Advanced: What methodologies are recommended for epitope mapping of CT antigen 1 (139-156)?
Q. Answer :
- Peptide scanning : Synthesize overlapping 15-mer peptides spanning the full-length antigen. Test T-cell reactivity via ELISpot or intracellular cytokine staining .
- Structural analysis : Use X-ray crystallography or cryo-EM to resolve the HLA-A1/peptide complex and identify critical binding residues .
- In silico prediction : Tools like NetMHCpan 4.0 predict binding affinity, but experimental validation (e.g., peptide pulsing assays) is mandatory .
Basic: How should I present CT antigen 1 (139-156) expression data in manuscripts?
Q. Answer :
- Avoid redundancy : Do not repeat quantitative data in both figures and tables. Use tables for raw values (e.g., mRNA fold-changes) and figures for visual trends (e.g., Kaplan-Meier survival curves) .
- High-resolution images : For IHC, provide micrographs at 40x magnification with scale bars and insets highlighting positive staining .
- Ethical compliance : Include IRB approval statements and informed consent details for human tissue studies .
Advanced: What are the challenges in translating CT antigen 1 (139-156) into clinical vaccines?
Q. Answer :
- Immune tolerance : CT antigens are expressed in immune-privileged sites (e.g., testis). Use adjuvants (e.g., poly-ICLC) to break tolerance and enhance dendritic cell activation .
- Neoantigen competition : In tumors with high mutational burden (e.g., melanoma), prioritize antigens with high immunogenicity scores (e.g., high TCR avidity) .
- Biomarker validation : Use multi-center trials to validate HLA-A1 as a predictive biomarker for vaccine responsiveness .
Basic: What statistical methods are appropriate for analyzing CT antigen 1 (139-156) expression data?
Q. Answer :
- Non-parametric tests : Use Mann-Whitney U tests for non-normally distributed data (common in small sample sizes) .
- Survival analysis : Apply Cox proportional hazards models with covariates (e.g., age, tumor grade) to assess prognostic significance .
- Multiple testing correction : Adjust p-values using the Benjamini-Hochberg method for high-throughput datasets (e.g., RNA-seq) .
Advanced: How do I address low reproducibility in CT antigen 1 (139-156) functional studies?
Q. Answer :
- Standardize assays : Adopt MIATA guidelines for T-cell assays, including details on antigen-presenting cells, peptide concentration, and readout thresholds .
- Replicate across models : Validate findings in both patient-derived xenografts (PDXs) and syngeneic mouse models .
- Data sharing : Deposit raw flow cytometry files in repositories like FlowRepository and provide analysis scripts (e.g., R/Python code) .
Advanced: What bioinformatics tools can prioritize CT antigen 1 (139-156) for therapeutic development?
Q. Answer :
- Immunogenicity prediction : Use tools like IEDB’s T cell epitope prediction module to rank HLA-A1-binding peptides .
- Expression databases : Query GTEx for normal tissue expression and TCGA for tumor-specificity .
- Clonality analysis : Integrate TRUST or MiXCR to assess T-cell clonal expansion in response to antigen exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
